N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a cinnamamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets .
Mode of Action
It is known that the pyrazole and pyrimidine moieties in the compound can interact with various biological targets
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide typically involves multi-step organic reactions. One common approach starts with the preparation of 3,5-dimethyl-1H-pyrazole, which can be synthesized by the condensation of acetylacetone with hydrazine . This intermediate is then reacted with a pyrimidine derivative under suitable conditions to form the pyrazole-pyrimidine core. The final step involves the coupling of this core with cinnamamide through an amide bond formation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 3,5-Dimethylpyrazole
- Pyrazolo[1,5-a]pyrimidines
- N-Substituted pyrazoles
Uniqueness
What sets N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide apart is its unique combination of structural features, which confer distinct reactivity and biological activity. The presence of both pyrazole and pyrimidine rings, along with the cinnamamide moiety, allows for diverse interactions and applications that are not possible with simpler analogs .
Properties
IUPAC Name |
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-13-10-14(2)23(22-13)18-19-11-16(12-20-18)21-17(24)9-8-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,24)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDXQWKEAUJGIS-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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